N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide
Description
This compound features a furan-2-ylmethylamino group, a p-tolyl (para-methylphenyl) substituent, and a 4-methylbenzamide moiety. Its structure combines aromatic and heterocyclic components, making it a candidate for studies in medicinal chemistry, particularly in cytotoxicity and enzyme inhibition.
Properties
CAS No. |
307953-49-7 |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H22N2O3/c1-16-5-9-18(10-6-16)14-21(23(27)24-15-20-4-3-13-28-20)25-22(26)19-11-7-17(2)8-12-19/h3-14H,15H2,1-2H3,(H,24,27)(H,25,26)/b21-14+ |
InChI Key |
YPOUJWMBWQPLAD-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Knoevenagel Condensation: The furan-2-ylmethylamine is then reacted with p-tolualdehyde in the presence of a base to form the enamine intermediate.
Amidation: The enamine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown activity in vitro against certain cancer cell lines and is being explored as a lead compound for the development of new anticancer drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the field of materials science.
Mechanism of Action
The mechanism of action of N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Substituent Effects on Melting Points : Electron-donating groups (e.g., methoxy in 4a) increase polarity and intermolecular interactions, raising melting points compared to alkyl-substituted analogs (e.g., 4d with a hydroxy group has a lower melting point due to hydrogen bonding disruption) .
- Spectral Shifts : The 4-methyl group in the target compound’s benzamide moiety would cause upfield shifts in NMR (δH ~2.35) compared to methoxy-substituted analogs (δH ~3.85–6.70) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
